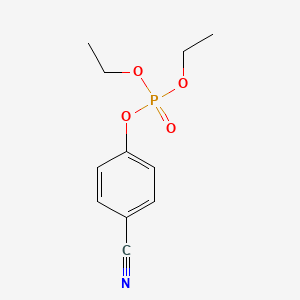
Diethyl 4-cyano-phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-cyano-phenyl phosphate is an organic compound with the molecular formula C₁₁H₁₄NO₄P It is a derivative of phenyl phosphate, where the phenyl ring is substituted with a cyano group at the 4-position and two ethyl groups are attached to the phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 4-cyano-phenyl phosphate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-phenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the Arbuzov reaction, where diethyl phosphite reacts with 4-cyano-phenyl bromide under the influence of a catalyst such as palladium. This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency and yield of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-cyano-phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in diethyl 4-aminophenyl phosphate.
Substitution: The ethyl groups on the phosphate can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Diethyl 4-aminophenyl phosphate.
Substitution: Various alkyl or aryl substituted phenyl phosphates.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-cyano-phenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating diseases involving dysregulated phosphate metabolism.
Industry: It is used in the production of flame retardants and plasticizers due to its stability and phosphorus content.
Wirkmechanismus
The mechanism of action of diethyl 4-cyano-phenyl phosphate involves its interaction with molecular targets such as enzymes. The cyano group can form hydrogen bonds with active site residues, while the phosphate group can mimic the natural substrate of phosphatases, leading to competitive inhibition. This interaction disrupts the normal enzymatic activity, resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phenyl phosphate: Lacks the cyano group, making it less effective as an enzyme inhibitor.
Diethyl 4-nitrophenyl phosphate: Contains a nitro group instead of a cyano group, which can lead to different reactivity and biological activity.
Diethyl 4-methoxyphenyl phosphate: Contains a methoxy group, which affects its solubility and reactivity.
Uniqueness
Diethyl 4-cyano-phenyl phosphate is unique due to the presence of the cyano group, which enhances its ability to interact with biological targets and increases its stability. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6132-16-7 |
|---|---|
Molekularformel |
C11H14NO4P |
Molekulargewicht |
255.21 g/mol |
IUPAC-Name |
(4-cyanophenyl) diethyl phosphate |
InChI |
InChI=1S/C11H14NO4P/c1-3-14-17(13,15-4-2)16-11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
PHEAVLINHUOYPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


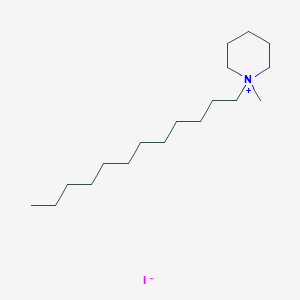
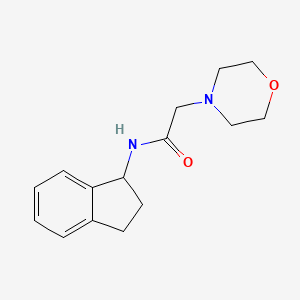




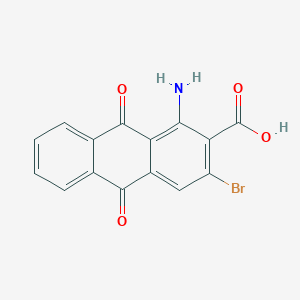


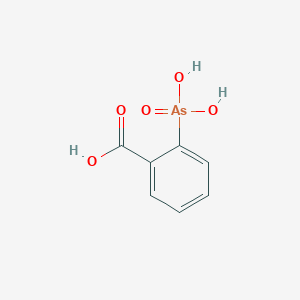
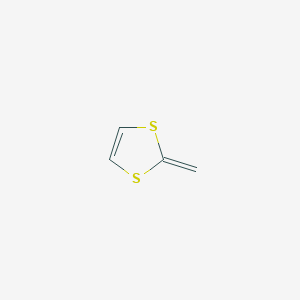
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
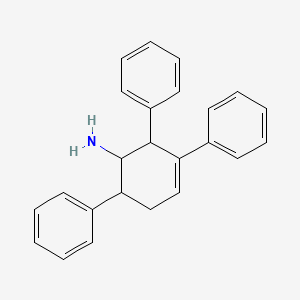
![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
